4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARNRGNYRHTDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-substrate interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 4-oxobutanoic acid core but differ in substituents, leading to variations in physical, chemical, and biological properties.
Substituent-Based Comparisons
Cyclohexyl/Ester vs. Cyclohexenyl/Amide Derivatives
- 4-(Cyclohexyloxy)-4-oxobutanoic acid (CAS: 10018-78-7) Formula: C₁₀H₁₆O₄ Molecular Weight: 200.23 g/mol Key Difference: Cyclohexyloxy ester linkage instead of cyclohexenylethylamide.
Aromatic vs. Aliphatic Substituents
- 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (CAS: 20266-25-5) Formula: C₁₀H₁₀ClNO₃ Molecular Weight: 227.64 g/mol Key Difference: Chlorophenyl substituent instead of cyclohexenylethyl.
- 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid Key Difference: Fluorophenyl group. Impact: Fluorine’s electronegativity may improve metabolic stability and hydrogen-bonding interactions compared to the cyclohexenyl group .
Alkyl-Substituted Analogs
- 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid (CAS: 401629-43-4) Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol Key Difference: Ethylphenyl substituent. Impact: Branched alkyl chain introduces steric hindrance, possibly affecting binding affinity in biological systems compared to the linear cyclohexenylethyl group .
Heterocyclic Derivatives
- 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS: 139084-69-8) Formula: C₁₅H₁₉ClN₂O₃ Molecular Weight: 310.78 g/mol Key Difference: Piperazine ring and chlorophenyl group.
- 4-{[(6-Chloro-1,3-benzothiazol-2-yl)carbamoyl]amino}-4-oxobutanoic acid Formula: C₁₂H₁₀ClN₃O₃S Key Difference: Benzothiazole ring.
Structural and Property Comparison Table
Biological Activity
4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a cyclohexene moiety linked to an amino group and a 4-oxobutanoic acid structure. The synthesis typically involves multi-step organic reactions, including alkylation and condensation processes. While specific synthetic routes for this compound are not extensively documented, related compounds such as alkyl 4-oxobutanoates have been synthesized and evaluated for biological activity .
Research indicates that compounds related to 4-oxobutanoic acids exhibit various biological activities including:
- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin production, and inhibitors can be useful in treating hyperpigmentation disorders. Derivatives of 4-oxobutanoic acids have shown significant inhibitory effects on tyrosinase activity, with structure-dependent variations in potency. For instance, certain alkyl derivatives demonstrated IC50 values ranging from 102.3 to 244.1 µM, indicating moderate inhibitory activity compared to standard inhibitors like kojic acid (IC50 = 21.8 µM) .
- Antimicrobial Properties : Related compounds have been explored for their antimicrobial effects. The presence of the cyclohexene group may enhance the lipophilicity and membrane penetration of the molecule, potentially increasing its efficacy against various bacterial strains .
Case Studies
-
Tyrosinase Inhibitory Activity :
A study synthesized several alkyl derivatives of 4-oxobutanoate from carvacrol and thymol. These derivatives were evaluated for their tyrosinase inhibitory properties. The results indicated that compounds with longer alkyl chains (three to four carbons) exhibited the highest inhibitory activity, suggesting that structural modifications can significantly impact biological efficacy .Compound % Inhibition at 500 µM IC50 (µM) Allyl 4-oxobutanoate 58.2 128.8 Butyl 4-oxobutanoate 82.3 176.5 Crotyl 4-oxobutanoate 72.8 244.1 Kojic Acid - 21.8 -
Antimicrobial Activity :
Various derivatives have been tested against common pathogens, showing promising results in inhibiting growth, particularly against Gram-positive bacteria due to their cell wall structure being more susceptible to lipophilic compounds .
Therapeutic Potential
The biological activities of this compound suggest potential therapeutic applications in dermatology (for skin lightening agents) and infectious disease management (as an antimicrobial agent). Further research is needed to explore its pharmacokinetics, toxicity profiles, and clinical efficacy.
Q & A
Q. What are the recommended synthetic routes for 4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid, and what methodological considerations are critical for reproducibility?
Answer: The compound is typically synthesized via amide coupling or Michael-type addition reactions. A validated approach involves:
- Reacting 4-oxobutanoic acid derivatives with cyclohexenylethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond .
- Alternatively, Michael addition of thioglycolic acid to α,β-unsaturated ketones (e.g., 4-aryl-4-oxo-2-butenoic acids) can yield analogous structures, though solvent polarity and temperature must be optimized to favor regioselectivity .
Critical considerations: - Use anhydrous conditions to prevent hydrolysis of the cyclohexenyl group.
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
Q. What spectroscopic techniques are most effective for structural characterization, and how should data interpretation address common ambiguities?
Answer:
- NMR :
- IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (acid C=O) .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ ions; fragmentation patterns should align with the cyclohexenyl and amide moieties .
Ambiguities : Overlapping peaks in crowded regions (e.g., cyclohexenyl protons) may require 2D NMR (COSY, HSQC) for resolution .
Q. How should researchers design initial biological activity screens, and what controls are essential to validate results?
Answer:
- Assay Design :
- Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
- Evaluate antimicrobial activity via broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Controls :
- Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial tests).
- Use solvent controls (DMSO ≤0.1%) to rule out vehicle effects.
- Data Validation : Replicate assays in triplicate, and apply ANOVA with post-hoc tests (p < 0.05) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity, particularly for scale-up synthesis?
Answer:
- Variables to optimize :
- Scale-up challenges :
Table 1: Optimization Parameters for Amide Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Coupling Agent | EDC/HOBt (1:1) | >90% efficiency |
| Reaction Time | 12–16 hrs | Prevents degradation |
Q. How should researchers reconcile contradictory reports on the compound’s biological activity across studies?
Answer: Contradictions often arise from:
- Variability in substituents : Bioactivity is highly sensitive to aryl/cyclohexenyl modifications (e.g., 4-F vs. 4-Cl substituents alter cytotoxicity by >50%) .
- Assay conditions : Differences in cell line passage number, serum concentration, or incubation time affect IC₅₀ values .
Resolution : - Conduct meta-analyses of published data, stratifying by structural analogs (e.g., substituent position) .
- Perform dose-response curves under standardized conditions (e.g., 48-hr exposure, 10% FBS) .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and binding modes?
Answer:
- Density Functional Theory (DFT) : Calculate charge distribution on the amide and cyclohexenyl groups to predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., COX-2, EGFR) using AutoDock Vina; validate with experimental IC₅₀ correlations .
- ADMET Prediction : Use SwissADME to estimate permeability (LogP ~2.5) and CYP450 interactions .
Q. What strategies are recommended for studying the compound’s coordination chemistry with transition metals?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
